molecular formula C20H19N3O4 B2979932 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide CAS No. 851096-40-7

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide

Cat. No.: B2979932
CAS No.: 851096-40-7
M. Wt: 365.389
InChI Key: SBNZZHRMIDTIFN-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the quinoline derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide has several scientific research applications, including:

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
  • 4-Hydroxy-2-quinolones
  • Quinoline-2,4-diones

Uniqueness

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both the quinoline core and the nitrobenzamide moiety, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-9-15-11-14(19(24)22-17(15)10-13(12)2)7-8-21-20(25)16-5-3-4-6-18(16)23(26)27/h3-6,9-11H,7-8H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNZZHRMIDTIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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